molecular formula C18H12ClNO4 B290280 Methyl 3-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoate

Methyl 3-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoate

Cat. No. B290280
M. Wt: 341.7 g/mol
InChI Key: YXFXJSDMAFOQHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoate, also known as MCDB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MCDB has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of Methyl 3-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoate is not fully understood, but it is believed to involve the binding of the compound to specific target molecules, such as enzymes or proteins. This binding can result in changes in the conformation or activity of these molecules, leading to downstream effects on various cellular processes.
Biochemical and Physiological Effects
Methyl 3-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoate has been found to exhibit a wide range of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of various signaling pathways. It has also been shown to induce apoptosis, or programmed cell death, in certain types of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 3-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoate in lab experiments is its versatility, as it can be used in a variety of applications and can be easily modified to suit specific experimental needs. However, one limitation of Methyl 3-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoate is its potential toxicity, which can limit its use in certain types of experiments.

Future Directions

There are many potential future directions for research involving Methyl 3-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoate, including the development of new fluorescent probes and the investigation of its potential therapeutic applications. Additionally, further studies are needed to fully understand the mechanisms of action of Methyl 3-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoate and to determine its safety and efficacy for use in various types of experiments.

Synthesis Methods

Methyl 3-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoate can be synthesized through a multi-step process involving the reaction of 3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenylamine with methyl 3-aminobenzoate. The resulting product is then purified through various methods, including column chromatography and recrystallization.

Scientific Research Applications

Methyl 3-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoate has been used in a variety of scientific research applications, including as a fluorescent probe for detecting and measuring the activity of various enzymes and proteins. It has also been used to investigate the mechanisms of action of certain drugs and to study the effects of various environmental factors on cellular processes.

properties

Molecular Formula

C18H12ClNO4

Molecular Weight

341.7 g/mol

IUPAC Name

methyl 3-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]benzoate

InChI

InChI=1S/C18H12ClNO4/c1-24-18(23)10-5-4-6-11(9-10)20-15-14(19)16(21)12-7-2-3-8-13(12)17(15)22/h2-9,20H,1H3

InChI Key

YXFXJSDMAFOQHZ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=CC=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.